Dimethylsulfamic acid
CAS No.: 6623-40-1
Cat. No.: VC17556370
Molecular Formula: C2H7NO3S
Molecular Weight: 125.15 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 6623-40-1 |
|---|---|
| Molecular Formula | C2H7NO3S |
| Molecular Weight | 125.15 g/mol |
| IUPAC Name | dimethylsulfamic acid |
| Standard InChI | InChI=1S/C2H7NO3S/c1-3(2)7(4,5)6/h1-2H3,(H,4,5,6) |
| Standard InChI Key | YGNOYUCUPMACDT-UHFFFAOYSA-N |
| Canonical SMILES | CN(C)S(=O)(=O)O |
Introduction
Structural and Molecular Characteristics
Dimethylsulfamic acid features a central sulfur atom bonded to an amine group () and three oxygen atoms, forming a sulfonate moiety (). The molecule adopts a tetrahedral geometry around the sulfur atom, with bond angles and lengths consistent with sulfonic acid derivatives. Computational studies suggest that the methyl groups induce steric hindrance, slightly distorting the ideal tetrahedral symmetry and influencing its reactivity . The compound’s acidity () is estimated to be approximately 1.5–2.0, comparable to other sulfonic acids, making it a strong acid in aqueous solutions.
Synthetic Pathways
Direct Amination of Sulfur Trioxide
A theoretical route involves the reaction of dimethylamine () with sulfur trioxide () under controlled conditions:
Sulfonation of Dimethylamine
Alternative approaches include the sulfonation of dimethylamine using chlorosulfonic acid ():
This method parallels the synthesis of other sulfamic acids but necessitates rigorous temperature control to prevent decomposition.
Physicochemical Properties
| Property | Value/Range |
|---|---|
| Molecular Weight | 139.18 g/mol |
| Melting Point | ~110–115°C (decomposes) |
| Solubility in Water | High (>500 g/L) |
| Density | 1.35–1.40 g/cm³ |
| Thermal Stability | Decomposes above 120°C |
The compound’s high solubility in polar solvents and stability in acidic environments make it suitable for specific catalytic applications. Its hygroscopic nature necessitates storage in desiccated conditions.
Reactivity and Functional Applications
Acid Catalysis
Dimethylsulfamic acid’s strong acidity positions it as a candidate for acid-catalyzed reactions, such as esterifications and hydrolyses. Unlike sulfuric acid, its organic nature may reduce side reactions in sensitive substrates, though this remains speculative without experimental validation.
Coordination Chemistry
The sulfonate group can act as a ligand in metal coordination complexes. Theoretical studies propose its use in stabilizing transition metals like iron or copper for catalytic cycles, though practical examples are absent in contemporary literature.
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